molecular formula C29H22N6O7S2 B586641 2-Hydroxy-4'-(pyridin-2-ylsulfamoyl)-5-(2-(4-(pyridin-2-ylsulfamoyl)phenyl)diazenyl)biphenyl-3-carboxylic acid CAS No. 1391062-34-2

2-Hydroxy-4'-(pyridin-2-ylsulfamoyl)-5-(2-(4-(pyridin-2-ylsulfamoyl)phenyl)diazenyl)biphenyl-3-carboxylic acid

Cat. No.: B586641
CAS No.: 1391062-34-2
M. Wt: 630.65
InChI Key: RMJXRLSPKWPCMG-HWIUFGAZSA-N
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Description

2-Hydroxy-4'-(pyridin-2-ylsulfamoyl)-5-(2-(4-(pyridin-2-ylsulfamoyl)phenyl)diazenyl)biphenyl-3-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C29H22N6O7S2 and its molecular weight is 630.65. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of Sulfasalazine and its metabolites, including Sulfasalazine Specified Impurity E [EP], are various inflammatory molecules . The compound is known to inhibit leukotrienes and prostaglandins, key mediators of inflammation .

Mode of Action

Sulfasalazine and its metabolites, including Sulfasalazine Specified Impurity E [EP], can inhibit leukotrienes and prostaglandins by blocking the cyclo-oxygenase and lipoxygenase pathways .

Biochemical Pathways

Sulfasalazine is metabolized by intestinal bacteria into two compounds, mesalazine and sulfapyridine . These metabolites carry out the main pharmacological activity of Sulfasalazine . The effects of Sulfasalazine on the metabolism of arachidonic acid to prostaglandins and leukotrienes have been widely studied . The effects are complex, but it appears that Sulfasalazine and its metabolites are weak inhibitors of both cyclo-oxygenase- and lipoxygenase-dependent pathways .

Pharmacokinetics

It is known that sulfasalazine is metabolized by intestinal bacteria into mesalazine and sulfapyridine . These metabolites carry out the main pharmacological activity of Sulfasalazine .

Result of Action

The result of the action of Sulfasalazine and its impurities, including Sulfasalazine Specified Impurity E [EP], is the inhibition of various inflammatory molecules, leading to a reduction in inflammation . This makes Sulfasalazine and its impurities effective in managing inflammatory diseases such as ulcerative colitis and rheumatoid arthritis .

Action Environment

The action of Sulfasalazine and its impurities, including Sulfasalazine Specified Impurity E [EP], is influenced by various environmental factors. For instance, the presence of intestinal bacteria is crucial for the metabolism of Sulfasalazine into its active metabolites . Furthermore, the efficacy and stability of the compound can be affected by factors such as pH and temperature .

Biochemical Analysis

Biochemical Properties

The compound is known to play a role in biochemical reactions, but the specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified .

Cellular Effects

It is expected that this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is expected that this compound exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking .

Metabolic Pathways

It is known that Sulfasalazine metabolizes to sulfapyridine , but the specific enzymes or cofactors that this compound interacts with, as well as any effects on metabolic flux or metabolite levels, are yet to be identified.

Transport and Distribution

Information on any transporters or binding proteins that this compound interacts with, as well as any effects on its localization or accumulation, is currently lacking .

Subcellular Localization

Information on any targeting signals or post-translational modifications that direct this compound to specific compartments or organelles is currently lacking .

Properties

IUPAC Name

2-hydroxy-3-[4-(pyridin-2-ylsulfamoyl)phenyl]-5-[[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22N6O7S2/c36-28-24(19-7-11-22(12-8-19)43(39,40)34-26-5-1-3-15-30-26)17-21(18-25(28)29(37)38)33-32-20-9-13-23(14-10-20)44(41,42)35-27-6-2-4-16-31-27/h1-18,36H,(H,30,34)(H,31,35)(H,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISAHTSZQJGNHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)C3=C(C(=CC(=C3)N=NC4=CC=C(C=C4)S(=O)(=O)NC5=CC=CC=N5)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22N6O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

630.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391062-34-2
Record name 2-Hydroxy-4'-(pyridin-2-ylsulfamoyl)-5-(2-(4-(pyridin-2-ylsulfamoyl)phenyl)diazenyl)biphenyl-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391062342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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